
Ceftriaxone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceftriaxone-d3 is a deuterated form of ceftriaxone, a third-generation cephalosporin antibiotic. It is used primarily for its enhanced stability and pharmacokinetic properties in scientific research. The deuterium atoms replace hydrogen atoms in the ceftriaxone molecule, which can help in tracing the compound in metabolic studies and improving its resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ceftriaxone-d3 involves the incorporation of deuterium atoms into the ceftriaxone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of ceftriaxone but with the inclusion of deuterium sources. The process involves:
Fermentation: Production of the cephalosporin nucleus through fermentation.
Chemical Modification: Introduction of deuterium atoms during the chemical modification steps to produce this compound.
化学反应分析
Types of Reactions: Ceftriaxone-d3 undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur under certain conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学研究应用
Ceftriaxone-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of ceftriaxone.
Biology: Helps in studying the interaction of ceftriaxone with biological systems, including its binding to proteins and enzymes.
Medicine: Used in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of ceftriaxone.
Industry: Employed in the development of new formulations and delivery systems for ceftriaxone.
作用机制
Ceftriaxone-d3, like ceftriaxone, works by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for cell wall synthesis and cell division. By inhibiting these proteins, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and death .
相似化合物的比较
Ceftriaxone-d3 can be compared with other deuterated antibiotics and third-generation cephalosporins:
Cefotaxime-d3: Another deuterated cephalosporin with similar applications in metabolic studies.
Cefixime-d3: Used for similar purposes but has different pharmacokinetic properties.
Ceftriaxone: The non-deuterated form, widely used in clinical settings for its broad-spectrum antibacterial activity.
Uniqueness: this compound is unique due to its enhanced stability and resistance to metabolic degradation, making it particularly useful in research settings where tracing the compound is essential.
生物活性
Ceftriaxone-d3 is a deuterated form of ceftriaxone, a third-generation cephalosporin antibiotic. This compound is primarily used for its bactericidal properties against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. The deuteration enhances its pharmacokinetic properties, making it valuable for research purposes, particularly in studies involving drug metabolism and pharmacodynamics.
This compound exhibits its biological activity through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding mimics the natural substrate D-alanyl-D-alanine, leading to cell lysis and death due to compromised structural integrity of the bacterial cell wall .
Key Mechanisms:
- Inhibition of PBPs : this compound binds irreversibly to PBPs, preventing them from catalyzing the cross-linking necessary for cell wall stability.
- Resistance to Beta-lactamases : The structure of this compound confers resistance against various beta-lactamases, enhancing its efficacy against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of ceftriaxone, with notable characteristics:
- Absorption : Administered via intravenous or intramuscular routes; oral bioavailability is negligible (<1%) .
- Distribution : High volume distribution (5.8 to 13.5 L), with good penetration into cerebrospinal fluid, making it effective for central nervous system infections .
- Protein Binding : Approximately 95% bound to plasma proteins, decreasing at higher concentrations .
- Metabolism and Elimination : Minimal metabolism occurs; primarily eliminated through urine (33-67%) and bile .
Biological Activity and Efficacy
This compound has demonstrated significant biological activity in various studies:
In Vitro Studies
- Antimicrobial Spectrum : Effective against a wide range of pathogens including Streptococcus pneumoniae and Escherichia coli. Its bactericidal activity is evidenced by minimum inhibitory concentrations (MICs) comparable to those of ceftriaxone .
Organism | MIC (µg/mL) |
---|---|
Streptococcus pneumoniae | 0.06 |
Escherichia coli | 0.5 |
Klebsiella pneumoniae | 1 |
Clinical Case Studies
Several case studies have highlighted the effectiveness of this compound in treating serious infections:
- Bacterial Meningitis : A study reported successful treatment outcomes in patients with bacterial meningitis, where this compound achieved therapeutic levels in cerebrospinal fluid .
- Sepsis Management : In septic patients, this compound showed improved clearance rates compared to non-deuterated forms, suggesting enhanced efficacy in critical care settings .
Safety Profile and Adverse Effects
The safety profile of this compound aligns with that of ceftriaxone, with common adverse effects including:
- Gastrointestinal disturbances (diarrhea, nausea)
- Allergic reactions (rash, anaphylaxis)
- Potential for biliary sludge formation leading to cholecystitis .
Summary of Adverse Effects
Adverse Effect | Incidence Rate (%) |
---|---|
Diarrhea | 10 |
Rash | 5 |
Anaphylaxis | <1 |
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUVRVFOQPIGI-SBUQEZGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。